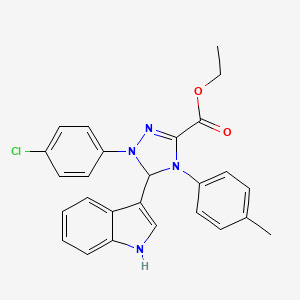![molecular formula C22H26N4O3S B2852352 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide CAS No. 886904-88-7](/img/structure/B2852352.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide” is a compound with the molecular formula C29H26N4O3S . It has a molecular weight of 510.6 g/mol . The compound is also known by the synonym F2601-0104 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
The compound has a complex structure that includes a benzimidazole ring linked to a piperidine ring via a sulfonyl group . The IUPAC name for this compound is N - [4- [4- (1 H -benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]naphthalene-1-carboxamide .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been synthesized and tested for various biological activities .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 5, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 510.17256188 g/mol . The topological polar surface area is 104 Ų .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-substituted derivatives of related compounds, including those with a benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl moiety, have been synthesized and evaluated for their biological activities. For example, a study detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the steps involved in producing these compounds and their subsequent evaluation against Gram-negative and Gram-positive bacteria, where they exhibited moderate to significant activity (H. Khalid et al., 2016).
Antimicrobial Activity of Heterocyclic Compounds
Research into heterocyclic compounds based on similar structural frameworks has shown antimicrobial properties. For instance, the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrated potential antimicrobial activity, suggesting that modifications to the sulfonamide and piperidine components could influence biological efficacy (T. El‐Emary et al., 2002).
Enzyme Inhibition Studies
The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which share a similar sulfonamide and piperidine structure to the compound , revealed their potential as enzyme inhibitors. These compounds were screened against the butyrylcholinesterase enzyme and subjected to molecular docking studies, indicating their potential for therapeutic applications (H. Khalid et al., 2016).
Antihypertensive and Diuretic Properties
Compounds containing a sulfur attached to a nitrogen structure, similar to the sulfonamide linkage in the queried compound, have been explored for their diuretic and antihypertensive properties. This research highlights the potential cardiovascular applications of such compounds, hinting at possible research directions for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide (S. Klioze & W. J. Novick, 1978).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylpropanamide, is a derivative of imidazole . Imidazole derivatives are known to interact with various targets, including proteins and enzymes . .
Mode of Action
The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with proteins and enzymes, which may result in changes in cellular functions
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Pharmacokinetics
The solubility of a compound in water and other polar solvents can impact its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with imidazole derivatives , the compound could potentially have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, solvent-free conditions can be beneficial for certain reactions . .
Analyse Biochimique
Biochemical Properties
The benzimidazole moiety in N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15(2)22(27)23-17-7-9-18(10-8-17)30(28,29)26-13-11-16(12-14-26)21-24-19-5-3-4-6-20(19)25-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOGSTPDMPQDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

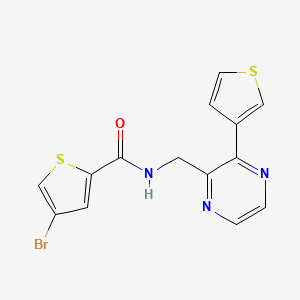
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)

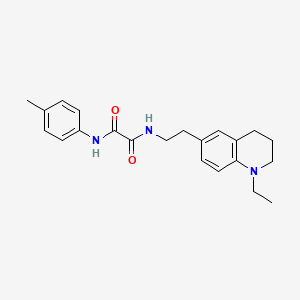
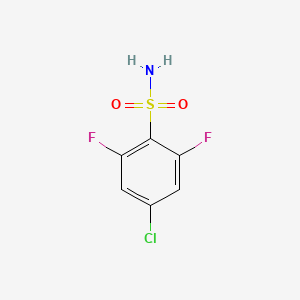
![3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2852277.png)
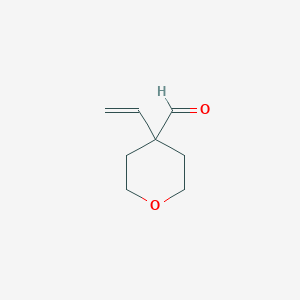
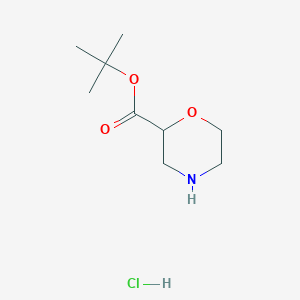
![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)
![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)
